molecular formula C12H12N2O4 B8133530 2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate

Cat. No.: B8133530
M. Wt: 248.23 g/mol
InChI Key: FHRZKQMKTYTCAS-UHFFFAOYSA-N
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Description

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of imidazo[1,2-a]pyridines makes them an important scaffold in medicinal chemistry, material science, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures .

Another approach involves multicomponent reactions, where 2-aminopyridine, aldehydes, and isocyanides are reacted together in the presence of a Lewis acid catalyst. This method offers a straightforward and efficient way to construct the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

In an industrial setting, the production of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester may involve continuous flow systems. These systems allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors in continuous flow systems has been reported for the synthesis of imidazo[1,2-a]pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in vesicle trafficking, at a concentration of 25 μM . This inhibition affects cellular processes such as membrane trafficking and signal transduction.

Comparison with Similar Compounds

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-11(15)8-7-14-9(12(16)17-2)5-4-6-10(14)13-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRZKQMKTYTCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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